REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](C2C=CC=CC=2)=[C:6]([NH:14][CH2:15][C:16]2[C:21]([F:22])=[CH:20][CH:19]=[CH:18][C:17]=2[Cl:23])[N:5]=[C:4](N=NC2N=CC=CN=2)[N:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH:40]([NH2:42])=O>>[NH2:1][C:2]1[N:3]=[CH:4][N:5]=[C:6]2[C:7]=1[N:42]=[CH:40][N:14]2[CH2:15][C:16]1[C:21]([F:22])=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:23] |f:1.2.3|
|
Name
|
4-amino-6-(2-chloro-6-fluorobenzyl)amino-5-phenylazopyrimidine
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=C1C1=CC=CC=C1)NCC1=C(C=CC=C1F)Cl)N=NC1=NC=CC=N1
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Type
|
CUSTOM
|
Details
|
with stirring at 120°-130° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at the same temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 140°-150° C. for another 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness under reduced pressure
|
Type
|
WASH
|
Details
|
the residue washed with ether (2×30 ml), and water (50 ml)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
After ice-cooling
|
Type
|
FILTRATION
|
Details
|
the insoluble matter was collected by filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The insoluble matter was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography [100 g, eluent
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2N=CN(C2=NC=N1)CC1=C(C=CC=C1F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |